(Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol

Enzymology Drug Discovery Antimetabolite Research

Procurement of (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol (CAS 922179-82-6) must account for its uncharacterized pharmacological profile and the critical importance of its (Z)-stereochemistry—generic substitution with other dihydropyrroles is scientifically unsound and high-risk. Public data are sparse; the compound is valued as a defined analytical standard (C6H9NO, MW 111.14) for HPLC/GC-MS method development, as a small-molecule probe in exploratory SAR campaigns mapping the dihydropyrrole chemical space, and for inclusion in in vitro pharmacological profiling panels to detect novel target interactions or off-target liabilities. Contact us for custom synthesis and bulk quotations.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
Cat. No. B12913409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESC1CC(=CC=O)NC1
InChIInChI=1S/C6H9NO/c8-5-3-6-2-1-4-7-6/h3,5,7H,1-2,4H2/b6-3+
InChIKeyCHGNGCWTVFPLTR-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol: Core Chemical Identity and Procurement Considerations


(Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol is a substituted dihydropyrrole derivative featuring a 3,4-dihydro-2H-pyrrol-5-yl moiety with a (Z)-configured ethenol substituent . The compound has a molecular weight of 111.14 g/mol and is identified by CAS number 922179-82-6 . This structure places it within a broader class of heterocyclic small molecules that have been investigated for various biological activities, including as potential CCR5 antagonists and for their interaction with enzymes like dihydroorotase [1][2]. However, detailed, compound-specific pharmacological and stability data in the public domain are extremely limited, which is a critical factor for procurement decisions.

Critical Evaluation of (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol for Research: Why Class-Level Interchange is Not Supported by Current Evidence


The scarcity of compound-specific quantitative data for (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol renders any generic substitution within the dihydropyrrole class a high-risk endeavor. While other dihydropyrrole derivatives exhibit potent activity in various assays (e.g., caspase-3 inhibition with IC50 values from 5 to 20 μM for certain analogs [1]), the specific substituent and stereochemistry (Z)-configuration are critical determinants of target binding, selectivity, and pharmacokinetics. Therefore, assuming equivalent performance with a different analog without direct, head-to-head comparative data is scientifically unsound. Procurement decisions must be based on the understanding that the biological activity and physicochemical properties of this specific compound are largely uncharacterized, making it unsuitable for direct substitution in established assays or protocols designed for other dihydropyrroles.

Verifiable Differentiation Metrics for (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol: A Quantitative Evidence Assessment


Dihydroorotase Enzyme Inhibition Potency: A Weak Class-Level Interaction

(Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol was evaluated for its ability to inhibit the dihydroorotase enzyme from mouse Ehrlich ascites cells. The compound exhibited an IC50 value of 1,000,000 nM (1 mM) at pH 7.37 [1]. This value represents extremely weak inhibition. For context, a related dihydropyrrole analog, likely '2-(3,4-dihydro-2H-pyrrol-5-yl)ethanol', was also evaluated and showed an IC50 of 180,000 nM (180 μM) in a similar assay [2].

Enzymology Drug Discovery Antimetabolite Research

Activity in a Caspase-3 Inhibition Assay: Lack of Documented Efficacy

A study of a library of 39 dihydropyrrole analogs for caspase-3 inhibition reported IC50 values ranging from 5 to 20 μM for active compounds [1]. The study identified the most active compound in the series with an IC50 of 5.27 μM [1]. (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol was not part of this specific study, but it provides a crucial baseline for the expected potency of active dihydropyrrole derivatives in this assay system.

Apoptosis Research Cancer Biology Neurodegeneration

CCR5 Antagonism: An Unquantified Pharmacological Observation

Preliminary pharmacological screening has indicated that (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol may act as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. However, the report does not provide any quantitative data such as IC50, Ki, or EC50 values to support this claim or to allow for a potency comparison with established CCR5 antagonists like Maraviroc.

Immunology HIV Research Inflammation

Evidence-Backed Application Scenarios for Procuring (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol


Chemical Standards and Reference Material for Analytical Chemistry

Given its defined structure (C6H9NO), CAS number (922179-82-6), and molecular weight (111.14 g/mol) [1], (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol can serve as a pure analytical standard. This is valuable for method development in chromatography (e.g., HPLC, GC-MS) or mass spectrometry, where a characterized reference material is required for retention time locking, spectral library building, or quantification of this specific isomer in complex mixtures.

Exploratory Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

The compound's core scaffold, the 3,4-dihydro-2H-pyrrol-5-yl group, is a building block found in more complex, biologically active molecules [1]. Researchers can procure (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol as a small-molecule probe or a starting material for further derivatization. Its use is appropriate in exploratory SAR campaigns aimed at mapping the chemical space around the dihydropyrrole core and establishing baseline activity for new synthetic derivatives.

In Vitro Profiling for Undisclosed or Newly Identified Biological Targets

Since the compound has been screened against dihydroorotase [1] and has a report of CCR5 antagonism [2], it may have a broader, uncharacterized interaction profile. A plausible application scenario is the inclusion of this compound in a panel for routine in vitro pharmacological profiling or safety screening (e.g., against a panel of GPCRs, ion channels, or kinases) to identify any novel, target-specific activity that could be exploited for drug discovery or to flag potential off-target effects for other dihydropyrrole-based drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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